molecular formula C11H20Cl2N2O B13626606 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride

Cat. No.: B13626606
M. Wt: 267.19 g/mol
InChI Key: QVFQVCVAKNQHAF-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 4-(Aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride (CAS Number: 2731009-31-5) is an organic compound with the molecular formula C 11 H 20 Cl 2 N 2 O and a molecular weight of 267.20 g/mol . Its structure features a benzylamine core substituted with a N-(2-methoxyethyl)-N-methylamino group and is supplied as a dihydrochloride salt. Research Applications and Value This compound serves as a key chemical intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the exploration of novel therapeutic agents, particularly in the development of RNF5 E3 ubiquitin ligase inhibitors . RNF5 is a promising drug target in cystic fibrosis (CF), as its inhibition can rescue the defective F508del-CFTR protein—the most common mutation causing CF—by reducing its degradation and improving trafficking to the cell membrane . Research indicates that such inhibitors, based on a similar structural scaffold, can significantly enhance the functional rescue of F508del-CFTR, even showing additive effects when used with established corrector combinations like elexacaftor/tezacaftor/ivacaftor (Trikafta) . Beyond CF, given RNF5's role in processes like cell growth and transformation, this compound is also relevant for investigations in oncology research . Usage and Handling Notes This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting. It is typically shipped as a cold-chain product to ensure stability .

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(7-8-14-2)11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H

InChI Key

QVFQVCVAKNQHAF-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Aminomethylation

The core aminomethyl group is introduced via a Mannich reaction, which involves the condensation of:

  • A primary or secondary aniline derivative (e.g., N-methylaniline),
  • Formaldehyde or paraformaldehyde as the methylene source,
  • A suitable amine such as 2-methoxyethylamine or methylamine.

This reaction proceeds under mild acidic or neutral conditions, often in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF), with temperature control to optimize yield and selectivity.

Example Reaction Conditions:

Parameter Typical Value/Condition
Solvent DMF, Dichloromethane
Temperature Room temperature to 40°C
Reaction Time 8 to 24 hours
Molar Ratios Aniline derivative : Formaldehyde : Amine = 1:1:1
Catalyst/Acid Acetic acid or mild acid catalyst

This method yields the aminomethylated intermediate, which can be further alkylated or purified.

Alkylation of Amines

To obtain the N-(2-methoxyethyl)-N-methyl substitution pattern on the aniline nitrogen, selective alkylation is performed:

  • Using 2-methoxyethyl chloride or bromide for the 2-methoxyethyl group,
  • Using methyl iodide or methyl sulfate for methylation.

These alkylations are typically carried out in the presence of a base such as triethylamine or sodium hydride to neutralize released acids and drive the reaction forward.

Salt Formation: Dihydrochloride Preparation

The free base form of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl):

  • The reaction is done in anhydrous solvents or aqueous media,
  • Stoichiometric amounts of HCl are added to ensure formation of the dihydrochloride,
  • The salt precipitates out and is filtered, washed, and dried.

Representative Synthetic Route from Literature

A representative synthesis adapted from analogous compounds and patent literature involves:

  • Starting Material Preparation : Protection of the amino group of ortho-toluidine by acetylation with acetic anhydride to form ortho-methylacetanilide.
  • Nitration : Introduction of the nitro group at the para position using concentrated nitric acid under controlled temperature.
  • Reduction : Conversion of the nitro group to an amine via tin(II) chloride dihydrate reduction in N-methylpyrrolidinone (NMP).
  • Mannich Reaction : Aminomethylation with formaldehyde and secondary amines (e.g., 2-methoxyethylamine, methylamine).
  • Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Amino Group Protection Acetic anhydride, 60-100°C, 1.5-4 h 85-90 Protects amino group for selective nitration
Nitration Concentrated HNO3, 30-40°C, 5 h 80-85 Para-selective nitration
Reduction SnCl2·2H2O, NMM solvent, room temp, overnight 90-95 Converts nitro to amino group
Mannich Aminomethylation Formaldehyde, 2-methoxyethylamine, DMF, RT, 8-24 h 75-85 Introduces aminomethyl group
Alkylation Methyl iodide, base, RT 70-80 Methylates nitrogen
Salt Formation HCl, aqueous or anhydrous solvent, RT >95 Forms stable dihydrochloride salt

Analytical and Purity Considerations

  • Purity : Typically confirmed by High-Performance Liquid Chromatography (HPLC) with purity >98%.
  • Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and melting point determination confirm structure and salt formation.
  • Yield Optimization : Reaction parameters such as temperature, solvent, and stoichiometry are optimized to maximize yield and minimize by-products.

Research Findings and Practical Notes

  • The Mannich reaction is highly versatile for introducing aminomethyl groups on aromatic amines, with the ability to vary the amine substituents to tune compound properties.
  • Protection of amino groups prior to nitration avoids undesired side reactions and improves regioselectivity.
  • Reduction of nitro groups using tin(II) chloride is a reliable method but requires careful handling of reagents and waste.
  • Salt formation with hydrochloric acid enhances compound stability, solubility, and facilitates purification.
  • Reaction times vary from several hours to days depending on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the nature of substituents on the nitrogen atoms and the benzene ring. Key examples include:

Compound Name Molecular Formula Substituents Solubility (Polarity) Applications Reference
4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride C9H15Cl2N3 N,N-dimethyl, aminomethyl High (dihydrochloride) Pharmaceutical intermediates
4-[2-(Dimethylamino)ethyl]aniline dihydrochloride C10H18Cl2N2 N,N-dimethylaminoethyl Moderate Biochemical research
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride C10H15Cl2NO Chloro, N-(2-ethoxyethyl) Low (monohydrochloride) Agrochemicals
4-(Diethylamino)-2-methylaniline monohydrochloride C11H19ClN2 Diethylamino, methyl Moderate Dye synthesis
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride C16H22Cl2N2O Phenoxyethyl, methyl, phenyl High Specialty chemicals

Key Observations :

  • Substituent Effects : The presence of a methoxyethyl group in the target compound increases hydrophilicity compared to purely alkylated analogs (e.g., N,N-dimethyl derivatives) . However, chloro substituents (as in ) enhance electrophilicity, favoring reactions in agrochemical contexts .
  • Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media than monohydrochloride derivatives (e.g., ), which is critical for drug formulation.

Biological Activity

4-(Aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride, often referred to as a derivative of aniline, is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula: C10H16Cl2N2O
  • Molecular Weight: 239.16 g/mol

This compound features an aminomethyl group and a methoxyethyl side chain, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets.

  • Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases, similar to other aniline derivatives which have shown activity against protein kinases involved in cell signaling pathways.
  • Antiviral Properties: Some analogs of this compound have demonstrated antiviral activity, particularly against viruses like SARS-CoV-2, indicating potential use in antiviral drug development.

Case Study 1: Antiviral Activity

A study highlighted the effectiveness of similar compounds in inhibiting the activity of CSNK2A1, a kinase linked to viral replication. The research demonstrated that modifications in the aniline structure could enhance potency against viral targets .

Case Study 2: Cytotoxicity and Selectivity

Research evaluating the cytotoxic effects of related compounds revealed that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity. The balance between efficacy and safety is critical for therapeutic applications .

Table 1: Biological Activity Summary

Activity Effect Reference
Kinase InhibitionModerate to high potency
Antiviral ActivityEffective against coronaviruses
CytotoxicityVaries by structural modification

Q & A

Q. What are the optimized synthetic routes for 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of N-methylaniline derivatives. A common approach involves reacting N-(2-methoxyethyl)-N-methylaniline with 4-(aminomethyl)benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile . Critical parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent Choice : Acetonitrile enhances nucleophilicity compared to DMF or THF.
  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to aniline minimizes unreacted starting material. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl, with yields typically 65–75% after recrystallization .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-methoxyethyl group (δ 3.3–3.5 ppm for methoxy protons) and quaternary ammonium signals .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 237.17) and detects impurities ≤0.5% .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (±0.3%) to validate salt stoichiometry .

Q. How does the dihydrochloride form enhance stability and solubility compared to the free base?

The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base) due to ionic interactions, facilitating biological assays. Stability studies (TGA/DSC) show decomposition temperatures ≥200°C, making it suitable for long-term storage at −20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity with electrophilic agents?

Discrepancies arise from substituent effects: the 2-methoxyethyl group’s electron-donating nature reduces electrophilic substitution at the para position. Comparative studies using Hammett plots (σ⁺ values) and DFT calculations show that steric hindrance from the methyl group on the amine further modulates reactivity . For example, nitration yields <10% para-nitro derivatives, whereas bromination under Lewis acid catalysis (FeBr₃) achieves 85% regioselectivity .

Q. How can mechanistic studies elucidate its inhibitory effects on kinase enzymes?

Molecular docking (AutoDock Vina) and MD simulations reveal that the aminomethyl group forms hydrogen bonds with ATP-binding pockets in kinases like c-Met. Conflicting IC₅₀ values (e.g., 2 µM vs. 8 µM in similar assays) are resolved by:

  • Buffer pH : Activity decreases at pH >7.4 due to deprotonation of the ammonium group.
  • Assay Interference : Pre-incubation with 1 mM DTT mitigates false positives from thiol-reactive impurities .

Q. What comparative approaches validate its selectivity over structural analogs in biological assays?

A panel of analogs (Table 1) is tested via SPR binding assays and cellular viability screens. For example:

Compoundc-Met IC₅₀ (µM)Solubility (mg/mL)
Target Compound2.1 ± 0.352
N-(2-Ethoxyethyl) analog8.7 ± 1.230
Free base form>204.5
The 2-methoxyethyl group’s polarity and steric profile optimize both potency and pharmacokinetics .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

  • Side Reactions : Monitor for over-alkylation via LC-MS; add a phase-transfer catalyst (e.g., TBAB) to enhance interfacial reactivity.
  • Purification : Use flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) followed by recrystallization (ethanol/water) to remove dimeric byproducts .

Q. What in vitro models best evaluate its metabolic stability?

  • Liver Microsomes : Incubate with human microsomes (1 mg/mL) and NADPH, quantifying parent compound loss via UPLC over 60 min.
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess competitive inhibition, with IC₅₀ <10 µM indicating high metabolic liability .

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